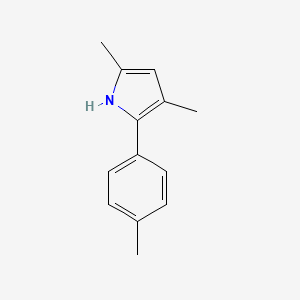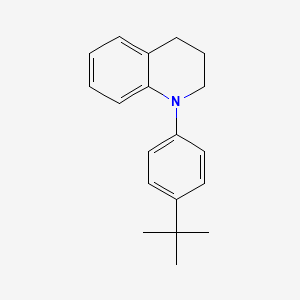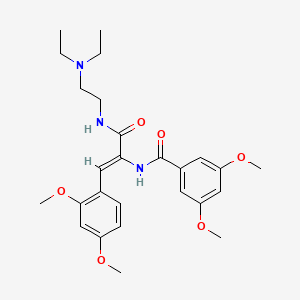
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares structural similarities with the compound and is used in similar applications.
Methyl 3,5-dimethoxy-4-hydroxybenzoate: Another related compound with comparable chemical properties.
Uniqueness
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Numéro CAS |
3862-66-6 |
|---|---|
Formule moléculaire |
C26H35N3O6 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
N-[(Z)-3-[2-(diethylamino)ethylamino]-1-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C26H35N3O6/c1-7-29(8-2)12-11-27-26(31)23(15-18-9-10-20(32-3)17-24(18)35-6)28-25(30)19-13-21(33-4)16-22(14-19)34-5/h9-10,13-17H,7-8,11-12H2,1-6H3,(H,27,31)(H,28,30)/b23-15- |
Clé InChI |
QZBNGCRMCSWTOZ-HAHDFKILSA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)/C(=C/C1=C(C=C(C=C1)OC)OC)/NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CCN(CC)CCNC(=O)C(=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


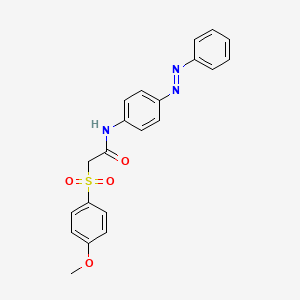
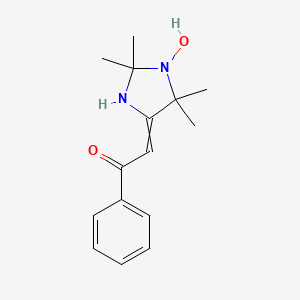


![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)

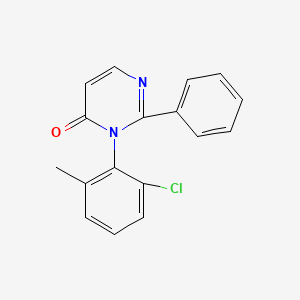
![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)
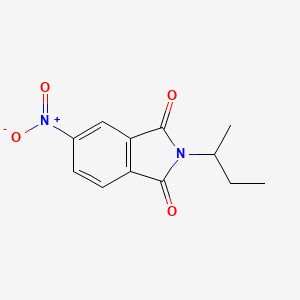
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
